molecular formula C9H7FN2O3 B2454936 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1809018-61-8

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2454936
CAS No.: 1809018-61-8
M. Wt: 210.164
InChI Key: QHGDIVMTVIOPDQ-UHFFFAOYSA-N
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Description

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of fluorine and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated isoquinoline precursor followed by reduction and cyclization steps. The reaction conditions often require the use of strong acids, bases, and oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives formed by the reduction of the nitro group.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group, which may result in different chemical and biological properties.

    7-nitro-3,4-dihydroisoquinolin-1(2H)-one:

    6-chloro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

The unique combination of fluorine and nitro groups in 6-fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-fluoro-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-7-3-5-1-2-11-9(13)6(5)4-8(7)12(14)15/h3-4H,1-2H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGDIVMTVIOPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C21)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809018-61-8
Record name 6-fluoro-7-nitro-1,2,3,4-tetrahydroisoquinolin-1-one
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